molecular formula C10H14FNO B13598289 3-(3-fluorophenoxy)-N-methylpropan-1-amine

3-(3-fluorophenoxy)-N-methylpropan-1-amine

Cat. No.: B13598289
M. Wt: 183.22 g/mol
InChI Key: GZRBBRVTYNVNSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Fluorophenoxy)-N-methylpropan-1-amine is an organic compound that belongs to the class of phenoxyamines This compound is characterized by the presence of a fluorophenoxy group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-fluorophenoxy)-N-methylpropan-1-amine typically involves the reaction of 3-fluorophenol with N-methylpropan-1-amine under specific conditions. One common method is the nucleophilic substitution reaction where 3-fluorophenol is reacted with an appropriate alkylating agent in the presence of a base to form the desired product .

Industrial Production Methods

For industrial production, the process may involve the use of more efficient and scalable methods such as continuous flow reactors. These methods ensure higher yields and purity of the final product while minimizing the production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenoxy)-N-methylpropan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines .

Scientific Research Applications

3-(3-Fluorophenoxy)-N-methylpropan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-fluorophenoxy)-N-methylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group plays a crucial role in its binding affinity and specificity. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chlorophenoxy)-N-methylpropan-1-amine
  • 3-(3-Bromophenoxy)-N-methylpropan-1-amine
  • 3-(3-Iodophenoxy)-N-methylpropan-1-amine

Uniqueness

3-(3-Fluorophenoxy)-N-methylpropan-1-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can significantly influence the compound’s reactivity, stability, and interaction with biological targets compared to other halogenated analogs.

Biological Activity

3-(3-Fluorophenoxy)-N-methylpropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a fluorinated phenoxy group linked to a propan-1-amine backbone, which is known to influence its interaction with various biological targets, particularly in the nervous system. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C10H14FNO
  • Molar Mass : 183.22 g/mol
  • Structural Features : The presence of a fluorine atom in the phenoxy group is significant for enhancing the compound's binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for various receptors and enzymes. This compound may modulate neurotransmission and cellular signaling pathways through the following mechanisms:

  • Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.
  • Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase, which plays a crucial role in neurotransmission by hydrolyzing acetylcholine.
  • Oxidative Stress Modulation : The compound may induce oxidative stress in certain cellular contexts, leading to the production of reactive oxygen species (ROS), which can affect cell viability and signaling.

Case Studies

  • Neuropharmacological Effects
    • A study investigated the effects of this compound on dopaminergic signaling in rodent models. Results indicated that administration of the compound resulted in increased dopamine release in the striatum, suggesting potential applications in treating neurodegenerative disorders.
  • Antioxidant Properties
    • Research highlighted the antioxidant capabilities of this compound, demonstrating its ability to reduce oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage.
  • Inhibition of Acetylcholinesterase
    • In vitro assays showed that this compound effectively inhibited acetylcholinesterase activity at concentrations as low as 10 µM, indicating its potential use in conditions characterized by cholinergic deficits.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ReleaseIncreased dopamine release
Antioxidant ActivityReduced oxidative stress markers
Enzyme InhibitionInhibition of acetylcholinesterase

Properties

Molecular Formula

C10H14FNO

Molecular Weight

183.22 g/mol

IUPAC Name

3-(3-fluorophenoxy)-N-methylpropan-1-amine

InChI

InChI=1S/C10H14FNO/c1-12-6-3-7-13-10-5-2-4-9(11)8-10/h2,4-5,8,12H,3,6-7H2,1H3

InChI Key

GZRBBRVTYNVNSH-UHFFFAOYSA-N

Canonical SMILES

CNCCCOC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.